molecular formula C8H8BrNS B15315412 2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile

2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile

Cat. No.: B15315412
M. Wt: 230.13 g/mol
InChI Key: XLAOFWUETWADQG-UHFFFAOYSA-N
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Description

2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the second position, an isopropyl group at the fifth position, and a nitrile group at the third position on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile typically involves the bromination of 5-(propan-2-yl)thiophene-3-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the second position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds.

    Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.

Scientific Research Applications

2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(propan-2-yl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules. The compound can modulate various biochemical pathways, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Contains a cyanoacrylic acid group instead of an isopropyl group.

Properties

Molecular Formula

C8H8BrNS

Molecular Weight

230.13 g/mol

IUPAC Name

2-bromo-5-propan-2-ylthiophene-3-carbonitrile

InChI

InChI=1S/C8H8BrNS/c1-5(2)7-3-6(4-10)8(9)11-7/h3,5H,1-2H3

InChI Key

XLAOFWUETWADQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)Br)C#N

Origin of Product

United States

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